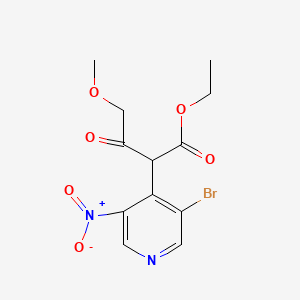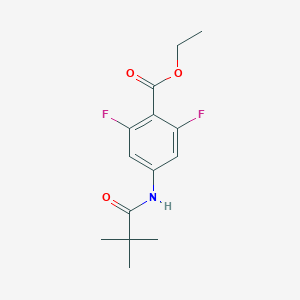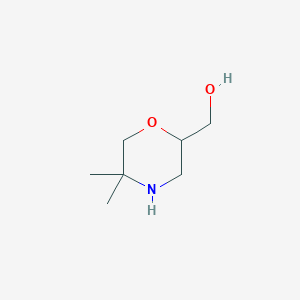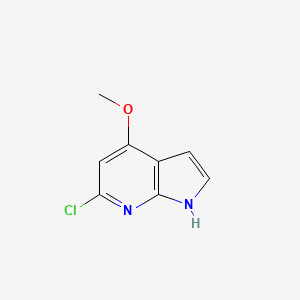
6-Chloro-4-methoxy-7-azaindole
Vue d'ensemble
Description
6-Chloro-4-methoxy-7-azaindole is a chemical compound with the molecular formula C8H7ClN2O . It is used as an intermediate for drug discovery research .
Synthesis Analysis
The synthesis of azaindoles has been a topic of interest in recent years due to their biochemical and biophysical properties . A method for the synthesis of 4-substituted-7-azaindole involves the reaction of 4-halo-7-azaindole and alkali metal alcoholates in an organic solvent at 100-150°C for 4-10 hours .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methoxy-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a methoxy group at the 4-position .Chemical Reactions Analysis
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-4-methoxy-7-azaindole is 182.61 . It is recommended to store the compound at room temperature .Applications De Recherche Scientifique
Synthetic Applications
- Microwave-Assisted Synthesis : 7-Azaindoles serve as versatile building blocks in medicinal chemistry, with microwave heating significantly accelerating the synthesis process. This method offers a robust and flexible approach to produce various 7-azaindole derivatives, highlighting their importance in drug development (Schirok, 2006).
- C-H Chlorination : Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has been developed, providing efficient access to ortho-chlorinated azaindoles. This protocol showcases the chemical versatility of 7-azaindoles for further functionalization (Qian et al., 2014).
Materials Science and Imaging
- Luminescence and Reactivity : Research into 7-azaindole derivatives and their metal complexes has revealed potential applications in organic light emitting diodes (OLEDs) and as biological probes. Their rich coordination chemistry and unusual reactivity toward C-H and C-X bonds open new avenues for materials science (Zhao & Wang, 2010).
Biological and Pharmaceutical Applications
- Anticancer Activity : A study on 7-aryl-6-azaindole-1-benzenesulfonamides demonstrated significant antiproliferative activity against various cancer cell lines. Notably, a derivative exhibited potent anticancer activity in vitro and in vivo, highlighting the therapeutic potential of azaindole derivatives (Lee et al., 2013).
- HIV-1 Attachment Inhibitor Development : Optimization of 4-methoxy-6-azaindole derivatives led to the development of temsavir, an HIV-1 attachment inhibitor. This research showcases the role of azaindoles in the development of new treatments for infectious diseases (Wang et al., 2018).
Mécanisme D'action
While the specific mechanism of action for 6-Chloro-4-methoxy-7-azaindole is not explicitly mentioned in the search results, azaindoles in general are known to be represented in many biologically active natural products and synthetic derivatives . They have yielded several therapeutic agents for a variety of diseases .
Safety and Hazards
Orientations Futures
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This suggests that 6-Chloro-4-methoxy-7-azaindole could potentially be used in the development of new therapeutic agents.
Propriétés
IUPAC Name |
6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRUUNVGPTIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methoxy-7-azaindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



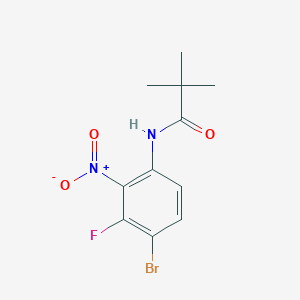

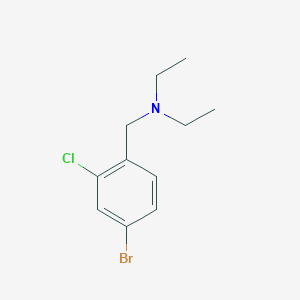
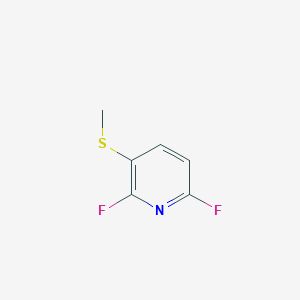

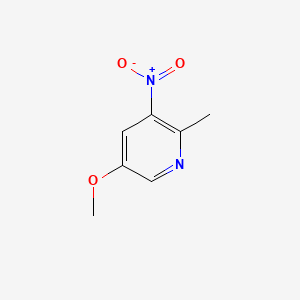

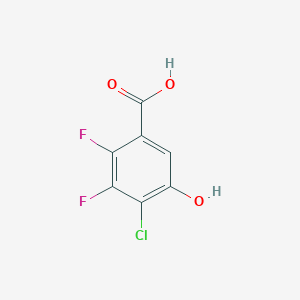
![3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1431488.png)

